molecular formula C18H14N2O7 B2562470 butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 93519-67-6

butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B2562470
CAS No.: 93519-67-6
M. Wt: 370.317
InChI Key: UCNQZDQOMVVMPB-UHFFFAOYSA-N
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Description

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C18H14N2O7 and a molecular weight of 370.321 g/mol This compound is part of the fluorene family, characterized by a fluorene backbone with various functional groups attached

Properties

IUPAC Name

butyl 2,7-dinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-2-3-6-27-18(22)15-9-11(20(25)26)8-14-16(15)12-5-4-10(19(23)24)7-13(12)17(14)21/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNQZDQOMVVMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93519-67-6
Record name 2,7-DINITRO-9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID BUTYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps, starting from the fluorene backbone. The general synthetic route includes nitration, oxidation, and esterification reactions. The nitration of fluorene introduces nitro groups at the 2 and 7 positions. This is followed by oxidation to form the 9-oxo group. Finally, esterification with butanol yields the butyl ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets, primarily through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds, such as:

These compounds share the fluorene backbone and similar functional groups but differ in the ester group attached. The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.

Biological Activity

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate (C18H14N2O7) is a synthetic compound derived from the fluorene backbone, notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by two nitro groups at the 2 and 7 positions, a carbonyl group at the 9 position, and a butyl ester at the 4 position. The molecular weight is approximately 370.321 g/mol.

Synthesis Overview:

  • Nitration : Introduction of nitro groups onto the fluorene structure.
  • Oxidation : Formation of the 9-oxo group.
  • Esterification : Reaction with butanol to yield the butyl ester.

The synthesis process is crucial as it influences the compound's reactivity and biological properties .

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Groups : These can participate in redox reactions and may interact with biological targets such as enzymes or receptors.
  • Carbonyl Group : This group can form adducts with nucleophiles, potentially leading to biological effects.

These interactions suggest that the compound could exhibit antimicrobial and anticancer properties, similar to other fluorenone derivatives .

Biological Activity

Research indicates that derivatives of this compound may possess significant biological activities:

Antimicrobial Activity

Studies have demonstrated that related compounds show antimicrobial effects against various bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus anthracis.
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

For instance, structural modifications in similar fluorenone derivatives have been shown to enhance their antimicrobial potency by improving cellular uptake and inhibiting bacterial growth .

Anticancer Properties

Research into fluorenone derivatives has identified potential anticancer activities. Some studies report that modifications in the side chains can enhance antiproliferative activity by acting as topoisomerase inhibitors. The introduction of linear alkyl groups has been particularly effective in increasing this activity .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated various fluorenone derivatives against Staphylococcus aureus and found that certain modifications led to significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Activity Study : Another research focused on the antiproliferative effects of fluorenone derivatives, noting that compounds with specific side chains exhibited enhanced activity against cancer cell lines, suggesting a promising avenue for drug development .
  • Mechanistic Insights : Investigations into the mechanisms revealed that compounds with similar structures could induce apoptosis in cancer cells through oxidative stress pathways, highlighting their potential as therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundNitro groups, carbonyl groupAntimicrobial, anticancer
2,7-Dinitro-9-Oxo-9H-Fluorene-4-Carboxylic Acid Hexyl EsterSimilar structure with hexyl esterModerate antimicrobial
N4-(Tert-butyl)-9-Oxo-9H-Fluorene-4-CarboxamideAmide instead of esterPotential anticancer

This table illustrates how variations in functional groups influence biological activity and potential applications in medicinal chemistry.

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